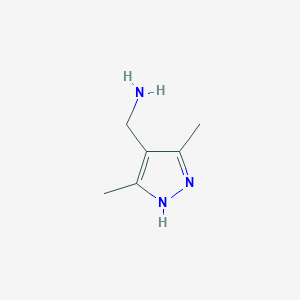

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVZLKBKPGYLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341389 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518064-16-9 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518064-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The described methodology is a three-step process commencing with the synthesis of 3,5-dimethyl-1H-pyrazole, followed by its formylation to the corresponding pyrazole-4-carbaldehyde, and culminating in a reductive amination to yield the target primary amine.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through the following three-stage sequence:

-

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole via the condensation of acetylacetone with hydrazine.

-

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde through an indirect Vilsmeier-Haack formylation. Direct formylation of the unsubstituted pyrazole at the C4 position is challenging.

-

Step 3: Synthesis of this compound by reductive amination of the pyrazole-4-carbaldehyde intermediate.

Below is a visual representation of the overall synthetic workflow.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis, providing key metrics for reaction efficiency and product characterization.

Table 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

| Parameter | Value | Reference |

| Starting Material | Acetylacetone, Hydrazine Hydrate | [1] |

| Solvent | Water | [1] |

| Reaction Time | 2 hours | [1] |

| Temperature | 15°C | [1] |

| Yield | 95% | [1] |

| Melting Point | 107-108°C |

Table 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (via indirect method)

| Parameter | Value | Reference |

| Starting Material | N-substituted-3,5-dimethyl-1H-pyrazole | [2] |

| Reagents | Vilsmeier-Haack Reagents | [2] |

| Key Steps | N-alkylation, Formylation, Hydrolysis, Decarboxylation | [2] |

| Overall Yield | 65% | [2] |

Table 3: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Adapted from[3][4] |

| Reagents | Ammonium Acetate, Sodium Cyanoborohydride | Adapted from[3][4] |

| Solvent | Methanol | Adapted from[4] |

| Temperature | Room Temperature | Adapted from[5] |

| Yield | Estimated >70% based on similar reactions |

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This procedure is adapted from a high-yield synthesis using hydrazine hydrate and acetylacetone.[1]

Materials:

-

Hydrazine hydrate (55% N₂H₄)

-

Acetylacetone (99%)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (11.8 g, 0.20 mol N₂H₄) in 40 mL of water.

-

Cool the solution to 15°C in an ice bath.

-

Slowly add acetylacetone (20.0 g, 0.20 mol) dropwise to the stirred solution, maintaining the temperature at 15°C.

-

After the addition is complete, continue stirring the reaction mixture at 15°C for 2 hours.

-

The product, 3,5-dimethylpyrazole, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Dry the product under vacuum to obtain 3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Direct formylation of 3,5-dimethyl-1H-pyrazole at the 4-position is inefficient.[2] The following is a more effective indirect method.

Part A: Synthesis of Methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate

-

In a suitable reaction vessel, combine 3,5-dimethyl-1H-pyrazole with a slight excess of methyl acrylate.

-

Heat the mixture under reflux.

-

After the reaction is complete (monitored by TLC), remove the excess methyl acrylate under reduced pressure.

-

The residue, methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate, can be purified by vacuum distillation.

Part B: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

-

Add the methyl β-(3,5-dimethyl-1H-pyrazol-1-yl)propionate to the Vilsmeier reagent.

-

Heat the reaction mixture. The specific temperature and time will need to be optimized.

-

After the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extract the product, methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate, with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Part C: Hydrolysis and Decarboxylation

-

Hydrolyze the ester from Part B using an aqueous alkaline solution (e.g., NaOH).

-

Acidify the reaction mixture to precipitate the carboxylic acid intermediate.

-

Isolate the acid and heat it to induce decarboxylation, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[2]

Step 3: Synthesis of this compound

This is a general procedure for reductive amination of an aldehyde to a primary amine using ammonium acetate and sodium cyanoborohydride, adapted for the specific substrate.[3][4]

Materials:

-

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.

-

Add a significant excess of ammonium acetate (e.g., 10 equivalents) to the solution. This drives the equilibrium towards the formation of the imine.

-

Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by TLC or NMR).

-

In a separate flask, dissolve sodium cyanoborohydride (1.5-2 equivalents) in a small amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture containing the aldehyde and ammonium acetate.

-

Stir the reaction at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2-3) to decompose the excess borohydride.

-

Make the solution basic by adding an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Extract the product, this compound, with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical flow of the synthesis of this compound.

References

- 1. sciensage.info [sciensage.info]

- 2. researchgate.net [researchgate.net]

- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and an aminomethyl group. The pyrazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of this compound and its common salt forms is presented below. While experimental data for the free base is limited, information on its dihydrochloride and dihydrobromide salts, along with predicted values for related structures, offers valuable insights.

Table 1: Physicochemical Data for this compound and Its Salts

| Property | This compound | This compound Dihydrochloride[1] | This compound Dihydrobromide |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₁N₃·2HCl | C₆H₁₃Br₂N₃ |

| Molecular Weight ( g/mol ) | 125.17 | 198.09[1] | 287.00 |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Predicted: 289.1±35.0 (for N-ethyl derivative)[2] | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP (Predicted) | Data not available | Data not available | Data not available |

| Solubility | Generally, pyrazole derivatives exhibit limited solubility in water but are more soluble in organic solvents like ethanol, methanol, and acetone. | Data not available | Data not available |

| Appearance | Solid (form of its salts)[1] | Solid | Solid |

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, primarily involving the functionalization of the readily available 3,5-dimethylpyrazole precursor.

Experimental Protocols

1. Synthesis of 3,5-Dimethylpyrazole

A common and efficient method for the synthesis of 3,5-dimethylpyrazole involves the condensation reaction between acetylacetone and hydrazine hydrate.

-

Procedure: In a round-bottom flask, acetylacetone and hydrazine hydrate are reacted, often in a solvent such as ethanol or water. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude 3,5-dimethylpyrazole can be purified by recrystallization or distillation. An acid catalyst, such as glacial acetic acid, can be employed to facilitate the reaction.

2. Synthesis of this compound

A plausible synthetic route to obtain the target compound involves a two-step sequence starting from an N-protected or N-substituted 3,5-dimethylpyrazole:

-

Step 1: Vilsmeier-Haack Formylation. The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings. For 3,5-dimethylpyrazole, the nitrogen atom of the pyrazole ring needs to be substituted (e.g., with an alkyl or benzyl group) to direct the formylation to the 4-position. The reaction is typically carried out by treating the N-substituted 3,5-dimethylpyrazole with a Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The reaction yields the corresponding N-substituted-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Step 2: Reductive Amination. The resulting 4-carbaldehyde can then be converted to the primary amine, this compound, via reductive amination. This transformation can be achieved in a one-pot reaction by treating the aldehyde with an ammonia source (such as ammonium acetate or ammonia in methanol) and a suitable reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically performed in a protic solvent like methanol or ethanol. Subsequent removal of the N-protecting group (if applicable) would yield the final target compound.

Below is a logical workflow for the proposed synthesis:

Characterization Data

-

¹H NMR: The proton NMR spectrum would likely show characteristic singlets for the two methyl groups at the 3- and 5-positions of the pyrazole ring. A singlet for the methine proton at the 4-position would be absent, and instead, signals corresponding to the aminomethyl protons (-CH₂NH₂) would be observed. The N-H protons of the pyrazole ring and the amine group would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two distinct methyl carbons, the carbons of the pyrazole ring (C3, C4, and C5), and the methylene carbon of the aminomethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol for the free base).

Biological Activity and Signaling Pathways

While a broad range of biological activities have been reported for various pyrazole derivatives, specific studies detailing the mechanism of action or involvement in signaling pathways for this compound are currently limited. Pyrazole-containing compounds have been investigated for their roles as:

-

Anticancer Agents: Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.

-

Antimicrobial and Antifungal Agents: The pyrazole scaffold is present in several compounds with demonstrated activity against bacteria and fungi.

-

Anti-inflammatory Agents: Some pyrazole derivatives act as inhibitors of enzymes involved in the inflammatory response, such as cyclooxygenase (COX).

Given the prevalence of pyrazole derivatives as kinase inhibitors, a hypothetical signaling pathway where this compound could potentially act as an inhibitor is depicted below. This is a generalized representation and is not based on specific experimental evidence for this particular compound.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized the currently available physicochemical data, outlined a plausible synthetic strategy, and touched upon the potential biological relevance of this compound class. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound and its derivatives. The provided synthetic workflow and hypothetical signaling pathway offer a foundation for future research endeavors in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine (CAS 518064-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative with the CAS number 518064-16-9, is a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential biological activity, with a focus on its putative role as a Prostaglandin E2 receptor 3 (EP3) antagonist. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

While extensive experimental data for the free base of this compound is limited in publicly accessible literature, a combination of data for its salt forms and predicted properties provides a useful profile.

| Property | Value | Source |

| CAS Number | 518064-16-9 | |

| Molecular Formula | C₆H₁₁N₃ | |

| Molecular Weight | 125.17 g/mol | |

| Boiling Point | 298.9 ± 35.0 °C | Predicted |

| Density | 1.102 ± 0.06 g/cm³ | Predicted |

| pKa | 15.74 ± 0.50 | Predicted |

| Melting Point | Not available | |

| Solubility | Not available |

Note: Predicted data should be used as an estimation and experimental verification is recommended.

The compound is also available as dihydrochloride (CAS 518064-16-9) and dihydrobromide salts, which are typically solids with different molecular weights.

Synthesis

Two potential synthetic routes are outlined below:

Route A: Via Vilsmeier-Haack Formylation and Reductive Amination

-

Formylation: 3,5-Dimethylpyrazole can be formylated at the 4-position using the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Reductive Amination: The resulting aldehyde can then be converted to the primary amine, this compound, through reductive amination. This can be achieved via several methods, including the Leuckart reaction (using ammonium formate or formamide) or by forming an oxime followed by reduction.

Route B: Via Cyanation and Reduction

-

Cyanation: Introduction of a cyano group at the 4-position of the 3,5-dimethylpyrazole ring would yield 3,5-dimethyl-1H-pyrazole-4-carbonitrile.

-

Reduction: The nitrile group can then be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the final product.

The following diagram illustrates a potential synthetic workflow.

Purification: Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization or salt formation to obtain a pure, stable solid.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in the public domain. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its structure.

Biological Activity and Mechanism of Action

While direct experimental evidence is limited, this compound has been suggested to act as a Prostaglandin E2 receptor 3 (EP3) antagonist. The EP3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.

The EP3 Receptor Signaling Pathway:

Prostaglandin E2 (PGE2) is the endogenous ligand for the EP3 receptor. The binding of PGE2 to the EP3 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.[1][2] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP levels counteracts the effects of signaling pathways that are stimulated by Gαs-coupled receptors.[2]

The EP3 receptor has several splice variants, which can also couple to other G-proteins, such as Gα12/13, leading to the activation of the Rho signaling pathway, and potentially Gαs, leading to an increase in cAMP.[4] This diversity in G-protein coupling allows for a wide range of cellular responses to PGE2.

The following diagram illustrates the primary inhibitory signaling pathway of the EP3 receptor.

Potential as an EP3 Antagonist:

As a putative EP3 receptor antagonist, this compound would competitively bind to the EP3 receptor, thereby blocking the binding of the endogenous ligand PGE2. This would prevent the initiation of the downstream signaling cascade, leading to a functional inhibition of the EP3 receptor's effects.

The therapeutic potential of EP3 receptor antagonists is being explored in various areas, including:

-

Inflammation and Pain: By blocking the pro-inflammatory effects of PGE2 mediated through the EP3 receptor, antagonists could offer a novel approach to treating inflammatory conditions and pain.[2]

-

Cardiovascular Diseases: The EP3 receptor is implicated in platelet aggregation and vasoconstriction, suggesting that its antagonists could have therapeutic benefits in cardiovascular diseases.

-

Diabetes: The EP3 receptor is involved in the regulation of insulin secretion, and its antagonism is being investigated as a potential therapeutic strategy for type 2 diabetes.[5]

Further research, including binding affinity studies (e.g., radioligand binding assays) and functional assays (e.g., measuring cAMP levels in response to PGE2 stimulation in the presence and absence of the compound), is necessary to confirm the activity of this compound as an EP3 receptor antagonist and to determine its potency and selectivity.

Applications in Research and Drug Development

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous approved drugs containing this motif. The potential of this compound as an EP3 receptor antagonist makes it a valuable tool for:

-

Target Validation: As a selective chemical probe, it could be used to further elucidate the physiological and pathophysiological roles of the EP3 receptor in various disease models.

-

Lead Optimization: The structure of this compound can serve as a starting point for the design and synthesis of more potent and selective EP3 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties.

-

Therapeutic Development: If its efficacy and safety are established, it could be developed as a novel therapeutic agent for a range of diseases where EP3 receptor signaling is dysregulated.

Conclusion

This compound is a pyrazole derivative with potential as a Prostaglandin E2 receptor 3 antagonist. While there is a need for more comprehensive experimental data to fully characterize this compound, this technical guide provides a summary of the available information and outlines its potential in the field of drug discovery. Further research into its synthesis, spectroscopic properties, and, most importantly, its biological activity is warranted to fully explore its therapeutic potential.

References

- 1. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 4. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions based on its chemical structure with established spectroscopic principles for similar compounds.

Chemical Structure and Overview

This compound is a primary amine featuring a 3,5-dimethylpyrazole heterocyclic core. This structure suggests characteristic spectroscopic signatures that can be used for its identification and characterization. The molecule's key functional groups are the pyrazole ring, two methyl groups, a methylene bridge, and a primary amine group.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural components and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 9.0 | Broad Singlet | 1H | NH (pyrazole) |

| ~ 3.6 | Singlet | 2H | CH₂ (methylene) |

| ~ 2.2 | Singlet | 6H | 2 x CH₃ (pyrazole methyls) |

| ~ 1.5 - 2.5 | Broad Singlet | 2H | NH₂ (amine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C3 and C5 (pyrazole ring) |

| ~ 110 | C4 (pyrazole ring) |

| ~ 35 | CH₂ (methylene) |

| ~ 10 | CH₃ (pyrazole methyls) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Broad | N-H stretch (NH and NH₂) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| ~ 1550 | Medium | C=N, C=C stretch (pyrazole ring) |

| 1250 - 1020 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 139 | [M]⁺ (Molecular Ion) |

| 123 | [M-NH₂]⁺ |

| 96 | [M-CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Record the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Record the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2][3] Primary amines typically show two N-H stretching bands.[1][2][3]

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M]⁺) and protonated molecule ([M+H]⁺).

-

Fragmentation Analysis: If using an ionization technique that causes fragmentation (like EI), analyze the resulting fragmentation pattern to deduce the structure of the molecule.

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide on (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of (3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a core scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate.

Core Structure and Therapeutic Potential

The this compound scaffold is a versatile platform for the development of potent and selective inhibitors of various key biological targets implicated in a range of diseases, including cancer and inflammatory disorders. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore. The 3,5-dimethyl substitution pattern and the 4-methanamine group provide key interaction points that can be modified to achieve desired biological activity and pharmacokinetic properties.

Derivatives of this core structure have shown significant promise as inhibitors of Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis.

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound analogs typically begins with the construction of the 3,5-dimethylpyrazole core, followed by functionalization at the 4-position and subsequent modification of the methanamine moiety.

A general synthetic approach involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with hydrazine or a substituted hydrazine to form the 3,5-dimethylpyrazole ring.[1][2] Subsequent Vilsmeier-Haack reaction can introduce a formyl group at the 4-position, which can then be converted to the methanamine via reductive amination.

Further derivatization of the amino group allows for the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries for biological screening.

Experimental Protocols:

General Procedure for the Synthesis of N-Substituted (3,5-Dimethyl-1H-pyrazol-4-yl)methanamines:

A mixture of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a reducing agent such as sodium triacetoxyborohydride (1.5 eq.) are stirred in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.[2]

Biological Activities and Structure-Activity Relationships (SAR)

Structural modifications to the this compound core have a profound impact on biological activity. The following sections summarize the key findings for different therapeutic targets.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4][5][6][7] Several 4-amino-1H-pyrazole derivatives have been identified as potent JAK inhibitors.[3][4]

Structure-Activity Relationship (SAR) for JAK Inhibition:

-

4-Amino Linker: The nature of the substituent on the 4-aminomethyl group is crucial for activity. Bulky and aromatic substituents are often well-tolerated and can enhance potency.

-

Pyrazole Core: The 3,5-dimethyl substitution on the pyrazole ring is important for maintaining the overall conformation and interaction with the kinase domain.

-

N1-Substitution: Substitution at the N1 position of the pyrazole ring can modulate selectivity and pharmacokinetic properties.

| Compound ID | R1 Group on 4-aminomethyl | JAK1 IC50 (nM)[3] | JAK2 IC50 (nM)[3] | JAK3 IC50 (nM)[3] | Antiproliferative Activity (IC50, µM)[4] |

| 3a | H | - | - | - | PC-3: >20, HEL: 1.5, K562: 1.8, MCF-7: >20 |

| 3f | Cyclohexyl | 3.4 | 2.2 | 3.5 | PC-3: 3.8, HEL: 1.2, K562: 1.5, MCF-7: 4.5 |

| 11b | 4-(trifluoromethoxy)phenyl | - | - | - | HEL: 0.35, K562: 0.37 |

EGFR and VEGFR-2 Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[8][9][10][11][12][13][14][][16][17] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy.[8] Several pyrazole-based compounds have demonstrated potent inhibitory activity against these kinases.

Structure-Activity Relationship (SAR) for EGFR/VEGFR-2 Inhibition:

-

Aromatic Substituents: The presence of specific aromatic and heteroaromatic substituents on the pyrazole scaffold is critical for binding to the ATP-binding pocket of the kinases.

-

Hinge-Binding Moiety: A key pharmacophoric feature for many kinase inhibitors is a hydrogen bond acceptor that interacts with the hinge region of the kinase. In pyrazole derivatives, one of the pyrazole nitrogens often serves this role.

-

Hydrophobic Interactions: Lipophilic groups that can occupy hydrophobic pockets within the kinase domain generally enhance inhibitory potency.

| Compound ID | Target Kinase | IC50 (µM)[8] | Cancer Cell Line | Antiproliferative Activity (IC50, µM)[8] |

| 9 | VEGFR-2 | 0.22 | HEPG2 | 2.30 |

| 12 | EGFR | 0.09 | HEPG2 | 0.71 |

| 12 | VEGFR-2 | 0.23 | HEPG2 | 0.71 |

| 3 | EGFR | 0.06 | HEPG2 | 4.07 |

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

JAK/STAT Signaling Pathway and Inhibition

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05"]; CytokineReceptor [label="Cytokine Receptor", fillcolor="#FBBC05"]; JAK [label="JAK", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#4285F4"]; STAT_dimer [label="STAT Dimer", fillcolor="#4285F4"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; GeneExpression [label="Gene Expression\n(Inflammation, Proliferation)", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cytokine -> CytokineReceptor [label="Binds"]; CytokineReceptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> GeneExpression [label="Regulates"]; Inhibitor -> JAK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: Inhibition of the JAK/STAT signaling pathway.

EGFR Signaling Pathway and Inhibition

// Nodes EGF [label="EGF", fillcolor="#FBBC05"]; EGFR [label="EGFR", fillcolor="#EA4335"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#4285F4"]; RAF [label="RAF", fillcolor="#4285F4"]; MEK [label="MEK", fillcolor="#4285F4"]; ERK [label="ERK", fillcolor="#4285F4"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; GeneExpression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Nucleus [label="Translocates to"]; Nucleus -> GeneExpression [label="Regulates"]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway and Inhibition

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#EA4335"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4"]; PLCg [label="PLCγ", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#4285F4"]; AKT [label="AKT", fillcolor="#4285F4"]; EndothelialCell [label="Endothelial Cell\n(Proliferation, Migration, Survival)", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> Dimerization; Dimerization -> PLCg [label="Activates"]; Dimerization -> PI3K [label="Activates"]; PI3K -> AKT; PLCg -> EndothelialCell; AKT -> EndothelialCell; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its structural versatility allows for fine-tuning of activity against a range of important drug targets. The information presented in this guide highlights the significant potential of these compounds, particularly as inhibitors of key kinases involved in cancer and inflammation. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising molecules towards clinical applications.

References

- 1. jocpr.com [jocpr.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature [mdpi.com]

- 6. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

Theoretical and Computational Insights into (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document outlines the synthesis, spectroscopic characterization, and in-silico analysis of this pyrazole derivative, offering valuable insights for its application in drug design and development.

Molecular Structure and Synthesis

This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The core structure features methyl groups at positions 3 and 5, and a methanamine group at position 4.

While direct synthesis protocols for this compound are not extensively detailed in the literature, a plausible synthetic route can be extrapolated from established methods for similar pyrazole derivatives. A common approach involves the condensation of a β-dicarbonyl compound with hydrazine hydrate to form the pyrazole ring, followed by functionalization at the 4-position.

A proposed synthetic pathway is outlined below:

Spectroscopic and Computational Characterization

Experimental Protocols

General Synthesis of 3,5-Dimethyl-1H-pyrazole: A mixture of acetylacetone and hydrazine hydrate is refluxed for approximately 3 hours in a suitable solvent such as ethanol. The solvent is then evaporated to yield 3,5-dimethyl-1H-pyrazole.[1]

General Procedure for Vilsmeier-Haack Formylation: To a solution of 3,5-dimethyl-1H-pyrazole in a solvent like DMF, phosphorus oxychloride (POCl3) is added dropwise at low temperature. The reaction mixture is then heated, followed by hydrolysis to obtain the corresponding 4-carbaldehyde derivative.

General Procedure for Oximation and Reduction: The 4-carbaldehyde is treated with hydroxylamine hydrochloride in the presence of a base to form the oxime. Subsequent reduction of the oxime using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) yields the final aminomethyl product.

Predicted Spectroscopic Data

Based on data from related pyrazole derivatives, the following spectroscopic characteristics for this compound can be anticipated.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, δ ppm) | ~2.3 (s, 6H, 2x CH₃), ~3.8 (s, 2H, CH₂), ~1.5 (br s, 2H, NH₂), ~9.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~11 (CH₃), ~35 (CH₂), ~105 (C4), ~140 (C3/C5) |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~2950-2850 (C-H stretching), ~1600 (C=N stretching) |

Computational Studies

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic properties of this compound. These studies are typically performed using software like Gaussian, with the B3LYP functional and a 6-311++G(d,p) basis set being common choices.[2]

References

The Expanding Therapeutic Landscape of Pyrazole-Based Compounds: A Technical Guide to Key Targets

Introduction: The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile synthetic accessibility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated significant efficacy in oncology, inflammation, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers and drug development professionals in this dynamic field.

Key Therapeutic Targets and Quantitative Data

Pyrazole-based compounds have been successfully designed to modulate the activity of several important classes of biological targets. The following tables summarize the in vitro potency of representative pyrazole derivatives against their respective targets.

Kinase Inhibitors

Kinases are a major class of therapeutic targets for pyrazole derivatives, particularly in oncology. The pyrazole ring can act as a bioisostere for other aromatic systems, facilitating interactions within the ATP-binding pocket of these enzymes.

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Ruxolitinib | JAK1, JAK2 | ~3 | |

| Afuresertib | Akt1, Akt2, Akt3 | 0.02, 2, 2.6 | |

| Compound 24 | CDK1 | 2380 | |

| Compound 25 | CDK1 | 1520 | |

| Compound 7 | Aurora A, Aurora B | 28.9, 2.2 | |

| Barasertib | Aurora B | - | |

| Compound 6b | VEGFR2, CDK-2 | 200, 458 | |

| Compound 4a | VEGFR2, CDK-2 | 550, 205 | |

| Compound 1b | Haspin | 57 | |

| Compound 1c | Haspin | 66 |

Anticancer Activity Against Cell Lines

The inhibition of various cellular targets by pyrazole compounds translates to potent anti-proliferative activity against a range of cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6b | HepG-2 (Liver) | 2.52 | |

| Compound 5a | HepG-2 (Liver) | 3.46 | |

| Compound 4a | HepG-2 (Liver) | 4.4 | |

| Compound 6d | HNO-97 (Head and Neck) | 10.56 | |

| Compound 6b | HNO-97 (Head and Neck) | 10 | |

| Pyrazole Acetohydrazide Derivative | A2780 (Ovarian) | 8.63 | |

| Pyrazole Triazole Thiol Derivative | PC-3 (Prostate) | 5.32 | |

| Pyrazole Carbohydrazide Derivative | MDA-MB-231 (Breast) | 6.36 |

Cyclooxygenase (COX) Inhibitors

The selective inhibition of COX-2 is a hallmark of several anti-inflammatory pyrazole-based drugs, such as celecoxib. This selectivity is attributed to the larger and more flexible binding pocket of COX-2 compared to the COX-1 isoform.

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 39.8 | 8.3 | |

| COX-2 | 4.8 | |||

| PC-406 | COX-1 | >1000 | >112.2 | |

| COX-2 | 8.9 | |||

| PC-407 | COX-1 | 27.5 | 14.4 | |

| COX-2 | 1.9 | |||

| Compound 5f | COX-2 | 1500 | 9.56 | |

| Compound 6f | COX-2 | 1150 | 8.31 | |

| PYZ31 | COX-2 | 19.87 | - |

Cannabinoid Receptor Ligands

Pyrazole derivatives have been developed as potent modulators of the cannabinoid receptors CB1 and CB2, with applications in pain, inflammation, and obesity.

| Compound | Target | Ki (nM) | Activity | Reference |

| Rimonabant | CB1 | 2 | Antagonist | |

| CB2 | >1000 | |||

| Compound 7 | CB1 | 7.5 | Antagonist | |

| RNB-61 | hCB2 | 0.57 | Full Agonist | |

| hCB1 | 4300 |

Monoamine Oxidase (MAO) Inhibitors

The inhibition of monoamine oxidases A and B is a key strategy in the treatment of neurodegenerative and psychiatric disorders. Pyrazoline derivatives have shown promise as selective MAO inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| Compound 7 | hMAO-A | 0.06 | |

| Unspecified Pyrazoline | hMAO-A | - | |

| Unspecified Pyrazoline | hMAO-B | - |

Signaling Pathways and Experimental Workflows

The therapeutic effects of pyrazole-based compounds are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways targeted by these compounds and a general workflow for their in vitro evaluation.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Caption: JAK-STAT Signaling Pathway Inhibition.

Caption: MAPK/ERK Signaling Pathway Inhibition.

Caption: General In Vitro Drug Discovery Workflow.

Detailed Experimental Protocols

The following section provides detailed methodologies for key in vitro assays commonly used to evaluate the therapeutic potential of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Materials:

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Test pyrazole compound dissolved in 100% DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test pyrazole compound in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mixture in Kinase Assay Buffer. The optimal enzyme concentration should be empirically determined to produce a robust signal.

-

Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mixture to the wells of the assay plate containing the serially diluted compound. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

-

ATP Addition: Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of the specific kinase. Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction.

-

Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and Signal Generation:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Incubate as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a method for screening pyrazole compounds as inhibitors of COX-1 and COX-2 based on the peroxidase activity of the enzymes.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Heme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test pyrazole compound

-

96-well plate

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the enzyme and heme in the Assay Buffer.

-

Assay Setup:

-

Background Wells: Add Assay Buffer and Heme.

-

100% Initial Activity Wells: Add Assay Buffer, Heme, and enzyme.

-

Inhibitor Wells: Add Assay Buffer, Heme, enzyme, and the test pyrazole compound at various concentrations.

-

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Signal Development: The peroxidase activity of COX will oxidize TMPD, leading to a color change.

-

Data Acquisition and Analysis:

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

-

DNA Gyrase Supercoiling Assay

Methodological & Application

Application Notes and Protocols for the Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine from Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a valuable heterocyclic building block, starting from the readily available precursor, acetylacetone. The synthetic route involves three key transformations: the Paal-Knorr condensation to form the pyrazole core, subsequent Vilsmeier-Haack formylation to introduce a functional handle at the C4 position, and finally, a reductive amination to yield the target primary amine. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate the successful replication of this synthesis in a laboratory setting.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific scaffold of this compound offers a versatile platform for further functionalization, making it a key intermediate in the synthesis of complex molecular architectures and potential therapeutic agents. This application note outlines a reliable and well-documented synthetic pathway to this compound.

Synthetic Strategy Overview

The synthesis is performed in three sequential steps, as illustrated in the workflow diagram below. Each step is designed to be high-yielding and utilizes common laboratory reagents.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This procedure follows the well-established Paal-Knorr pyrazole synthesis. This method involves the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine source.[1][2][3]

Materials:

-

Hydrazine sulfate or Hydrazine hydrate

-

Sodium hydroxide (if using hydrazine sulfate)

-

Acetylacetone

-

Ethanol or Water

-

Diethyl ether

-

Anhydrous potassium carbonate

-

Saturated sodium chloride solution

Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve hydrazine hydrate (0.20 mol) in 50 mL of ethanol.[3] Place the flask in an ice bath to cool the solution.

-

Addition of Acetylacetone: Slowly add acetylacetone (0.20 mol) dropwise to the cooled hydrazine solution with continuous stirring over 30 minutes, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1 hour.[3]

-

Work-up: Remove the solvent under reduced pressure. Dissolve the resulting solid in a minimal amount of warm n-hexane and cool in a refrigerator to induce crystallization.[3]

-

Purification: Collect the crystalline product by filtration, wash with cold n-hexane, and dry under vacuum. The expected yield is typically high, ranging from 77-95%.[1][2]

Step 2: Vilsmeier-Haack Formylation to 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocyclic compounds.[4][5][6] It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or DMF as solvent

-

Crushed ice

-

Saturated sodium bicarbonate solution

Protocol:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 equiv.) in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equiv.) dropwise while stirring, ensuring the temperature does not exceed 10 °C.[4] Stir the resulting mixture at this temperature for 30 minutes.

-

Formylation Reaction: Dissolve 3,5-Dimethyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[4]

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, the temperature can be gradually increased.[4]

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.

Step 3: Reductive Amination to this compound

This final step converts the aldehyde functional group into the target primary amine via reductive amination. This protocol is adapted from general procedures for similar substrates.[7]

Materials:

-

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

-

Ammonia solution (e.g., 7N in methanol) or Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or 1,2-Dichloroethane

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Protocol:

-

Reaction Setup: To a solution of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in methanol, add a solution of ammonia in methanol (7N, 1.5 equiv.).

-

Reduction: Stir the mixture at room temperature for 1 hour to allow for imine formation. Then, add sodium cyanoborohydride (1.2 equiv.) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Work-up: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove methanol.

-

Extraction and Purification: Add saturated sodium bicarbonate solution to the residue and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be purified by column chromatography or by forming a salt (e.g., hydrochloride or dihydrobromide) and recrystallizing.[8][9]

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Acetylacetone | Hydrazine | Ethanol/Water | Reflux | 1-2 h | 77-95%[1][2] |

| 2 | 3,5-Dimethyl-1H-pyrazole | POCl₃, DMF | DMF/DCM | 0 °C to RT | 2-4 h | ~65%[10] |

| 3 | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | NH₃/MeOH, NaBH₃CN | Methanol | Room Temp. | 12-16 h | - |

Table 2: Characterization Data of Synthesized Compounds

| Compound | Molecular Formula | MW ( g/mol ) | Appearance | m.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | White solid | 107-108[1] | ¹H NMR (CDCl₃): δ 5.8 (s, 1H, CH), 2.2 (s, 6H, 2xCH₃).[11] ¹³C NMR (CDCl₃): δ 148.1 (C3/C5), 106.4 (C4), 12.9 (CH₃).[11] MS (EI): m/z 96 (M⁺).[12] |

| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | C₆H₈N₂O | 124.14 | Solid | - | ¹H NMR (DMSO-d₆, N-phenyl analog): δ 10.02 (s, 1H, CHO), 7.07-7.48 (m, Ar-H), 2.47 (s, 3H, CH₃).[13] ¹³C NMR (DMSO-d₆, N-phenyl analog): δ 186.3 (CHO), 163.2, 151.0, 139.5, 138.2, 131.9, 131.8, 129.6, 129.0, 126.4, 122.9, 117.2, 117.0, 13.8 (CH₃).[13] |

| This compound | C₆H₁₁N₃ | 125.17 | - | - | Data for dihydrobromide salt available.[8] |

Note: Spectroscopic data for the unsubstituted 4-carbaldehyde and final methanamine are limited in the literature; data for closely related analogs are provided for reference.

Safety Precautions

-

Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood.

-

Sodium cyanoborohydride (NaBH₃CN) is toxic and can release hydrogen cyanide gas upon contact with acid. The work-up should be performed carefully, ensuring the solution is basic before disposal.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout all procedures.

Conclusion

The synthetic route detailed in this application note provides a robust and reproducible method for obtaining this compound from acetylacetone. The procedures are based on well-established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. This versatile building block can be utilized in various downstream applications, particularly in the construction of novel heterocyclic compounds for drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ineosopen.org [ineosopen.org]

- 8. This compound dihydrobromide | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1384427-45-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Application Notes and Protocols for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its rigid pyrazole core, substituted with methyl groups and a reactive aminomethyl functional group at the 4-position, provides a valuable scaffold for the synthesis of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in various biological interactions.[1][2] This document provides an overview of its applications, potential therapeutic targets, and representative experimental protocols.

Overview of Medicinal Chemistry Applications

The 3,5-dimethylpyrazole core offers a stable and synthetically accessible platform for drug design. The aminomethyl group at the 4-position serves as a key handle for introducing diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. While specific data for this compound derivatives are not extensively published, the broader class of pyrazole-containing compounds has demonstrated a wide range of biological activities.

Potential Therapeutic Areas:

-

Oncology: Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various protein kinases.[3][4] The this compound scaffold can be utilized to design inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.

-

Inflammatory Diseases: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be explored for their potential to inhibit inflammatory enzymes like cyclooxygenase (COX) or phosphodiesterase 4 (PDE4).

-

Neurodegenerative Diseases: Pyrazoline-containing compounds, structurally related to pyrazoles, have shown promise as inhibitors of enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

-

Infectious Diseases: The pyrazole scaffold has been incorporated into agents with antibacterial and antifungal properties.

Quantitative Data Summary

Due to the limited availability of public data specifically for derivatives of this compound, the following table presents representative data for structurally related 3,5-dimethylpyrazole and 4-substituted pyrazole derivatives to illustrate their potential biological activities.

| Compound Class | Target | Biological Activity | IC₅₀/EC₅₀ (µM) | Reference |

| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | FGFR | Kinase Inhibition | 5.18 | [3] |

| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | EGFR | Kinase Inhibition | >100 | [3] |

| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast Cancer) | Cytotoxicity | 5.00 | [3] |

| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon Cancer) | Cytotoxicity | 32.52 | [3] |

| 3,5-Dimethylpyrazole-containing pyrazolo[3,4-d]pyrimidine | HEPG-2 (Liver Cancer) | Cytotoxicity | 10.11 | [3] |

| 4-Arylmethyl-1-phenylpyrazole Derivative | Androgen Receptor | Antagonist Activity | ~0.1 (Antagonist IC₅₀) | This is a representative value based on the potential of related compounds. |

| 4-Substituted Pyrazole Derivative | Aurora-A Kinase | Kinase Inhibition | 0.212 | [4] |

| 4-Substituted Pyrazole Derivative | Aurora-B Kinase | Kinase Inhibition | 0.461 | [4] |

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a hypothetical derivative of this compound, targeting a protein kinase.

Synthesis Protocol: Synthesis of N-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-4-(pyridin-4-yl)pyrimidin-2-amine (A Hypothetical Kinase Inhibitor)

This protocol describes a plausible synthetic route for a derivative of this compound.

Materials:

-

This compound dihydrobromide

-

2-Chloro-4-(pyridin-4-yl)pyrimidine

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound dihydrobromide (1.0 eq) in DMF, add triethylamine (3.0 eq) and stir at room temperature for 15 minutes.

-

Add 2-chloro-4-(pyridin-4-yl)pyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone [mdpi.com]

- 4. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazole derivatives is a fundamental transformation in synthetic organic chemistry, particularly in the field of medicinal chemistry. The pyrazole moiety is a key pharmacophore found in a wide array of therapeutic agents. The strategic placement of alkyl groups on the pyrazole nitrogen atoms can significantly influence the pharmacological profile of a molecule, affecting its potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the N-alkylation of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine, a versatile building block for the synthesis of novel bioactive compounds. The protocol is based on established methodologies for the N-alkylation of pyrazoles, primarily through a base-mediated reaction with alkyl halides.

Reaction Scheme

The N-alkylation of this compound can lead to two possible regioisomers, the N-1 and N-2 alkylated products. The regioselectivity of the reaction is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))

-

Quenching agent (e.g., saturated aqueous ammonium chloride (NH₄Cl), water)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Add the anhydrous solvent to the flask to dissolve the starting material. The concentration is typically in the range of 0.1 to 0.5 M.

-

Addition of Base: Add the base (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature. If using a strong base like NaH, the reaction may need to be cooled in an ice bath.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the pyrazole nitrogen.

-

Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 to 1.2 eq) to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, and the temperature can be adjusted as needed (from room temperature to reflux).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl or water).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the desired N-alkylated product(s).

Data Presentation

The choice of reaction conditions can influence the yield and regioselectivity of the N-alkylation. The following table summarizes typical conditions and expected outcomes based on literature for similar pyrazole alkylations.

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (N-1:N-2) |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 80-95 | Mixture, often favoring N-1 |

| Ethyl Bromide | NaH | THF | 0 to RT | 75-90 | Predominantly N-1 |

| Benzyl Bromide | Cs₂CO₃ | DMF | RT | 85-98 | High N-1 selectivity |

| Isopropyl Bromide | NaH | DMF | 50 | 60-75 | Increased N-2 due to sterics |

Note: The yields and regioselectivity are illustrative and can vary depending on the specific substrate and precise reaction conditions. Steric hindrance at the N-1 position of the pyrazole and the bulkiness of the alkylating agent can favor the formation of the N-2 isomer.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the base-mediated N-alkylation of this compound.

Caption: General experimental workflow for the base-mediated N-alkylation.

Signaling Pathway Analogy: Regioselectivity Control

The regioselectivity of the N-alkylation can be conceptually represented as a signaling pathway where reaction parameters direct the outcome towards either the N-1 or N-2 product.

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

Conclusion

The N-alkylation of this compound is a versatile method for generating a library of substituted pyrazole derivatives for drug discovery and development. The provided protocol offers a robust starting point for this transformation. Researchers should note that optimization of the reaction conditions, including the base, solvent, temperature, and nature of the alkylating agent, may be necessary to achieve the desired yield and regioselectivity for a specific substrate. Careful characterization of the products by spectroscopic methods (NMR, MS) is essential to confirm the structure and determine the isomeric ratio.

Application of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The specific substitution pattern on the pyrazole ring can significantly influence potency and selectivity. (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine is a versatile building block for the synthesis of diverse kinase inhibitors, offering a strategic entry point for library synthesis and lead optimization in drug discovery programs. Its bifunctional nature, possessing both a nucleophilic amine and a decorated pyrazole core, allows for the construction of complex molecular architectures designed to target the ATP-binding pocket of kinases.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a focus on the pyrazolo[3,4-d]pyrimidine scaffold, a common core in many clinically evaluated and approved kinase inhibitors.

Application in Kinase Inhibitor Synthesis